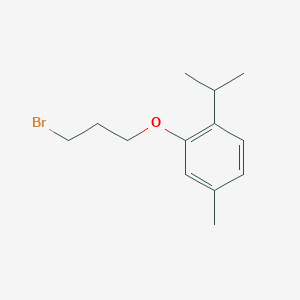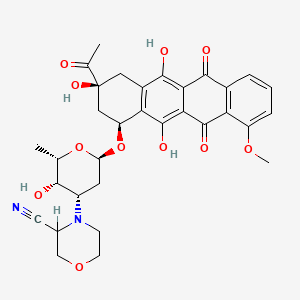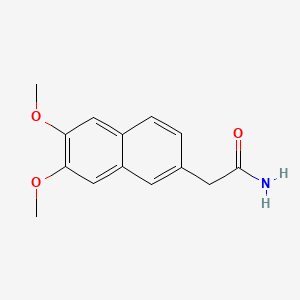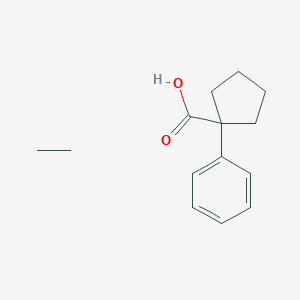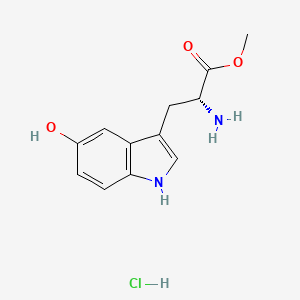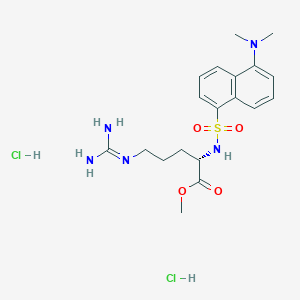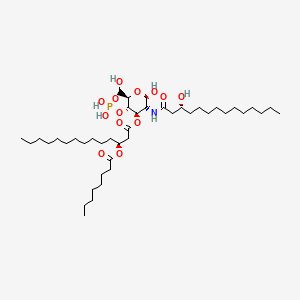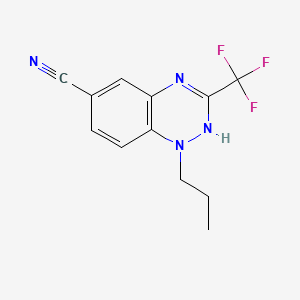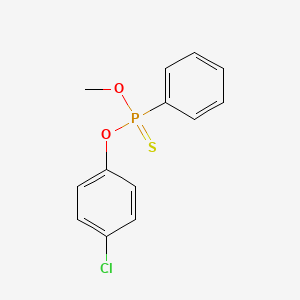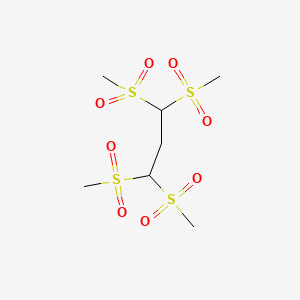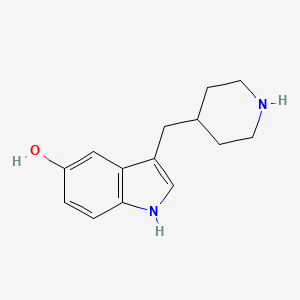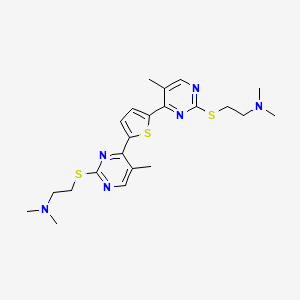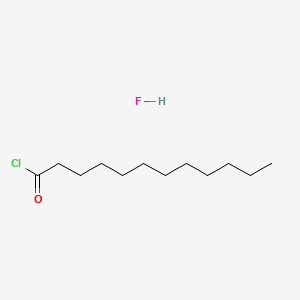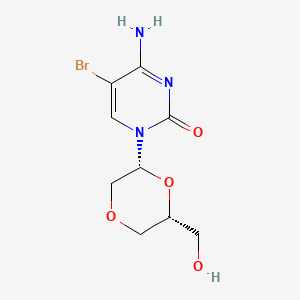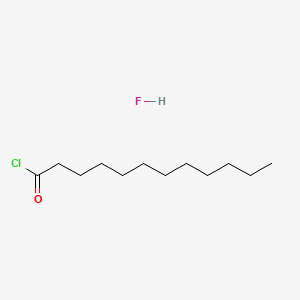
Dodecanoyl chloride;hydrofluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanoyl chloride;hydrofluoride is a compound that combines dodecanoyl chloride, also known as lauroyl chloride, with hydrofluoride. Dodecanoyl chloride is an acid chloride derived from dodecanoic acid (lauric acid), and hydrofluoride is a solution of hydrogen fluoride in water. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodecanoyl chloride is typically synthesized by reacting dodecanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions. The reaction proceeds as follows:
C12H24O2+SOCl2→C12H23ClO+SO2+HCl
This reaction yields dodecanoyl chloride along with sulfur dioxide and hydrogen chloride as by-products .
Industrial Production Methods
In industrial settings, dodecanoyl chloride is produced on a larger scale using similar methods but with optimized conditions to maximize yield and purity. The process involves the use of continuous reactors and efficient separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively.
Hydrolysis: Reacts with water to produce dodecanoic acid and hydrogen chloride.
Esterification: Reacts with alcohols in the presence of a catalyst to form esters
Common Reagents and Conditions
Alcohols: Used in esterification reactions to form esters.
Amines: Used to form amides.
Water: Used in hydrolysis reactions to form carboxylic acids
Major Products Formed
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Carboxylic Acids: Formed from hydrolysis reactions
Wissenschaftliche Forschungsanwendungen
Dodecanoyl chloride;hydrofluoride has several scientific research applications, including:
Surface Modification: Used to modify the surface properties of materials such as chitosans and microfibrillated cellulose to improve solubility and dispersibility.
Antimicrobial Agents: Derivatives of dodecanoic acid have been studied for their antimicrobial properties against various bacterial and fungal strains.
Hydrophobic Biomaterials: Used in the synthesis of hydrophobic biomaterials for applications in packaging and water-repellent materials.
Wirkmechanismus
The mechanism of action of dodecanoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The hydrofluoride component enhances the reactivity of the compound by providing a source of fluoride ions, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadecanoyl Chloride: Similar to dodecanoyl chloride but with a longer carbon chain, leading to different physical properties and reactivity.
Hexanoyl Chloride: A shorter-chain analog with different reactivity and applications.
Uniqueness
Dodecanoyl chloride;hydrofluoride is unique due to its specific chain length and the presence of the hydrofluoride component, which enhances its reactivity and expands its range of applications compared to other acid chlorides .
Eigenschaften
CAS-Nummer |
71549-85-4 |
|---|---|
Molekularformel |
C12H24ClFO |
Molekulargewicht |
238.77 g/mol |
IUPAC-Name |
dodecanoyl chloride;hydrofluoride |
InChI |
InChI=1S/C12H23ClO.FH/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3;1H |
InChI-Schlüssel |
YNHPVGCKMXEYOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)Cl.F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


